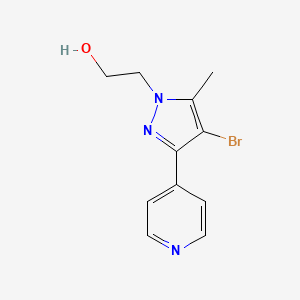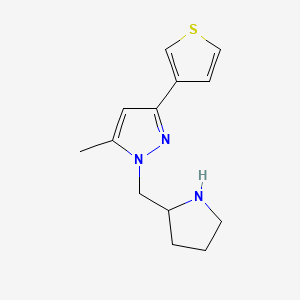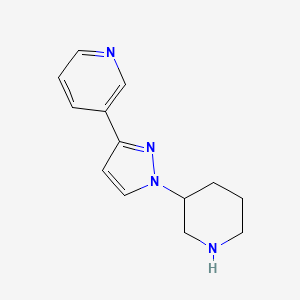![molecular formula C6H10F2O2 B1492122 [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol CAS No. 1934699-78-1](/img/structure/B1492122.png)
[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol
Overview
Description
[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of difluorocyclobutane derivatives, which are subjected to hydroxymethylation reactions. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Chemistry
In chemistry, [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it a valuable tool for probing biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs or diagnostic agents .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[3-fluoro-1-(hydroxymethyl)cyclobutyl]methanol: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
[3,3-difluoro-1-methylcyclobutyl]methanol: This compound has a methyl group instead of a hydroxymethyl group, which can affect its reactivity and applications.
Uniqueness
The uniqueness of [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol lies in its combination of a cyclobutane ring with two fluorine atoms and a hydroxymethyl group. This structure provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)1-5(2-6,3-9)4-10/h9-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHXNBOHWBVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















